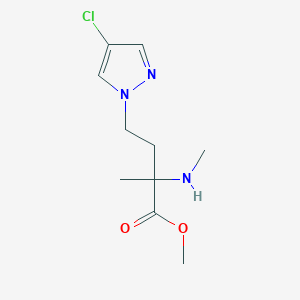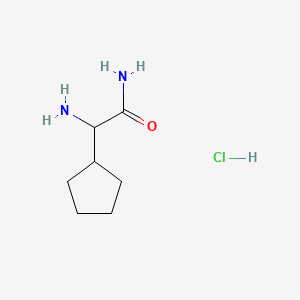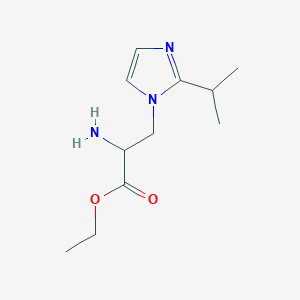![molecular formula C12H19Cl B13629845 1-(2-Chloroethyl)-tricyclo[3.3.1.13,7]decane](/img/structure/B13629845.png)
1-(2-Chloroethyl)-tricyclo[3.3.1.13,7]decane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Chloroethyl)adamantane is a derivative of adamantane, a highly symmetrical polycyclic cage molecule Adamantane and its derivatives are known for their unique structural properties and diverse applications in various fields, including medicinal chemistry, materials science, and industrial chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(2-Chloroethyl)adamantane can be synthesized through several methods. One common approach involves the alkylation of adamantane with 2-chloroethyl chloride in the presence of a strong base, such as sodium hydride or potassium tert-butoxide. The reaction typically occurs under reflux conditions in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods: Industrial production of 1-(2-chloroethyl)adamantane may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation or recrystallization are employed to obtain high-purity 1-(2-chloroethyl)adamantane.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(2-Chloroethyl)adamantane undergoes various chemical reactions, including:
Substitution Reactions: The chloroethyl group can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, to form corresponding derivatives.
Oxidation Reactions: The compound can undergo oxidation to form adamantane-based ketones or alcohols.
Reduction Reactions: Reduction of the chloroethyl group can yield ethyladamantane derivatives.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products:
Substitution Products: 1-(2-Azidoethyl)adamantane, 1-(2-Thioethyl)adamantane, 1-(2-Alkoxyethyl)adamantane.
Oxidation Products: 1-(2-Chloroethyl)adamantanone, 1-(2-Chloroethyl)adamantanol.
Reduction Products: 1-(2-Ethyl)adamantane.
Wissenschaftliche Forschungsanwendungen
1-(2-Chloroethyl)adamantane has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex adamantane derivatives.
Biology: Investigated for its potential as a molecular probe in biological systems due to its unique structural properties.
Medicine: Explored for its potential antiviral, antibacterial, and anticancer activities.
Industry: Utilized in the development of advanced materials, such as high-performance polymers and lubricants.
Wirkmechanismus
The mechanism of action of 1-(2-chloroethyl)adamantane involves its interaction with specific molecular targets and pathways. The chloroethyl group can undergo nucleophilic substitution reactions, leading to the formation of reactive intermediates that can interact with biological macromolecules. These interactions can result in the inhibition of enzyme activity, disruption of cellular processes, or induction of cell death.
Vergleich Mit ähnlichen Verbindungen
1-(2-Bromoethyl)adamantane: Similar structure but with a bromoethyl group instead of a chloroethyl group.
1-(2-Iodoethyl)adamantane: Contains an iodoethyl group, which can undergo similar reactions but with different reactivity.
1-(2-Hydroxyethyl)adamantane: Contains a hydroxyethyl group, making it more hydrophilic and reactive in different chemical environments.
Uniqueness: 1-(2-Chloroethyl)adamantane is unique due to the presence of the chloroethyl group, which imparts specific reactivity and potential applications. The chloroethyl group can participate in various substitution reactions, making it a versatile intermediate for the synthesis of diverse derivatives. Additionally, the adamantane core provides structural rigidity and stability, enhancing the compound’s overall properties.
Eigenschaften
Molekularformel |
C12H19Cl |
|---|---|
Molekulargewicht |
198.73 g/mol |
IUPAC-Name |
1-(2-chloroethyl)adamantane |
InChI |
InChI=1S/C12H19Cl/c13-2-1-12-6-9-3-10(7-12)5-11(4-9)8-12/h9-11H,1-8H2 |
InChI-Schlüssel |
FCYVSPJGKAWDOH-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2CC3CC1CC(C2)(C3)CCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Tert-butyl n-[2-(prop-2-ynoyl)phenyl]carbamate](/img/structure/B13629772.png)


![3-(Bicyclo[4.2.0]octa-1,3,5-trien-7-yl)-1-methyl-1h-pyrazol-5-amine](/img/structure/B13629788.png)
![2-{Benzyl[(5-methylfuran-2-yl)methyl]amino}ethanol](/img/structure/B13629801.png)
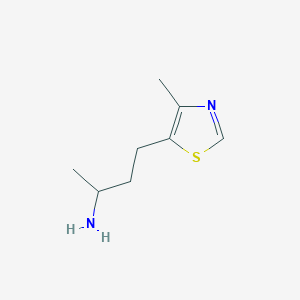
![4-Chloro-2-cyclopropyl-5,6-dimethylthieno[2,3-d]pyrimidine](/img/structure/B13629812.png)
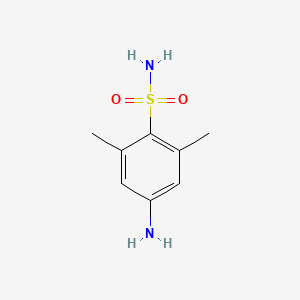
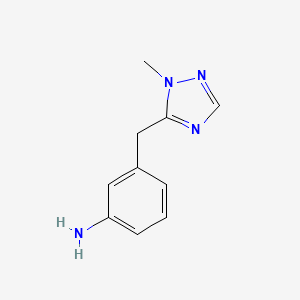
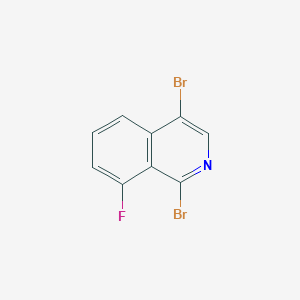
![(3R,4R)-4-[4-(propan-2-yl)piperazin-1-yl]pyrrolidin-3-ol](/img/structure/B13629828.png)
